molecular formula C32H31FO10S B1441934 (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol CAS No. 1312811-00-9

(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol

Cat. No. B1441934
M. Wt: 626.6 g/mol
InChI Key: CCDRJKIEGRVBAT-CANUFQTHSA-N
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Description

The compound is a complex organic molecule. It contains a fluorophenyl group and a thiophene group, both of which are common motifs in pharmaceutical chemistry . The molecule also contains a glucitol (sugar alcohol) moiety, which is often found in natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain aromatic (phenyl and thiophene) rings, a fluorine atom attached to the phenyl ring, and a glucitol moiety. The exact 3D structure would depend on the specific stereochemistry at the glucitol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its fluorophenyl, thiophene, and glucitol moieties. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the presence of the fluorophenyl and thiophene groups, it could potentially have pharmaceutical applications .

properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31FO10S/c1-16-6-7-22(14-24(16)28(38)27-13-12-26(44-27)21-8-10-23(33)11-9-21)29-31(41-19(4)36)32(42-20(5)37)30(40-18(3)35)25(43-29)15-39-17(2)34/h6-14,25,29-32H,15H2,1-5H3/t25-,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDRJKIEGRVBAT-CANUFQTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31FO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717994
Record name (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol

CAS RN

1312811-00-9
Record name (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol
Reactant of Route 2
Reactant of Route 2
(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol
Reactant of Route 3
Reactant of Route 3
(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol
Reactant of Route 4
Reactant of Route 4
(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol
Reactant of Route 5
Reactant of Route 5
(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol
Reactant of Route 6
Reactant of Route 6
(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol

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